molecular formula C25H30N2O3 B6006649 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol

4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol

Cat. No.: B6006649
M. Wt: 406.5 g/mol
InChI Key: HNEUIVNPIPORCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol, also known as SNC80, is a synthetic chemical compound that belongs to the class of opioids. SNC80 has been extensively studied for its potential use in the treatment of pain and addiction.

Mechanism of Action

4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol acts as an agonist at the delta-opioid receptor, which is a G protein-coupled receptor that is expressed in the brain and spinal cord. Activation of the delta-opioid receptor by this compound leads to the inhibition of neurotransmitter release, which results in the reduction of pain and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been found to be highly selective for the delta-opioid receptor, which reduces the likelihood of side effects associated with non-selective opioid agonists.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol in lab experiments is its high selectivity for the delta-opioid receptor, which reduces the likelihood of side effects associated with non-selective opioid agonists. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for the study of 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol. One direction is to further investigate its potential use in the treatment of pain and addiction in humans. Another direction is to develop new derivatives of this compound that may have improved pharmacokinetic properties and efficacy. Additionally, the development of new imaging techniques may allow for the visualization of the delta-opioid receptor in vivo, which could provide valuable insights into the mechanism of action of this compound and other delta-opioid receptor agonists.

Synthesis Methods

The synthesis of 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with isoxazole to form the isoxazolyl acid. The acid is then reduced to the corresponding alcohol, which is then reacted with 1-(2-phenylpropyl)piperidine to form this compound.

Scientific Research Applications

4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol has been extensively studied for its potential use in the treatment of pain and addiction. It has been found to be highly selective for the delta-opioid receptor, which is known to play a role in pain modulation and addiction. This compound has been shown to have potent analgesic effects in animal models of pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(2-phenylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-19(20-7-4-3-5-8-20)18-27-13-11-25(28,12-14-27)17-23-16-24(26-30-23)21-9-6-10-22(15-21)29-2/h3-10,15-16,19,28H,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEUIVNPIPORCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)(CC2=CC(=NO2)C3=CC(=CC=C3)OC)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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